1-Heptyne, 7-iodo-
CAS No.: 87462-66-6
Cat. No.: VC8185326
Molecular Formula: C7H11I
Molecular Weight: 222.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 87462-66-6 |
---|---|
Molecular Formula | C7H11I |
Molecular Weight | 222.07 g/mol |
IUPAC Name | 7-iodohept-1-yne |
Standard InChI | InChI=1S/C7H11I/c1-2-3-4-5-6-7-8/h1H,3-7H2 |
Standard InChI Key | LKGBKWVJDUMCNZ-UHFFFAOYSA-N |
SMILES | C#CCCCCCI |
Canonical SMILES | C#CCCCCCI |
Introduction
Structural and Molecular Characteristics
1-Heptyne, 7-iodo- is systematically named 7-iodohept-1-yne under IUPAC nomenclature. Its structure features a triple bond between the first and second carbon atoms and an iodine atom at the terminal position of the seven-carbon chain. Critical molecular properties include:
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 222.07 g/mol | PubChem |
SMILES Notation | C#CCCCCCI | PubChem |
InChI Key | LKGBKWVJDUMCNZ-UHFFFAOYSA-N | PubChem |
The compound’s linear structure, confirmed by X-ray crystallography in related iodinated alkynes, facilitates diverse reactivity patterns. The electron-deficient triple bond and polar carbon-iodine bond create distinct sites for nucleophilic and electrophilic attacks, respectively.
Synthesis and Purification
Preparation of 1-Heptyne
The precursor 1-heptyne is synthesized via dehydrohalogenation of 1-bromoheptane using sodium acetylide in liquid ammonia:
This reaction proceeds via an mechanism, yielding 1-heptyne in ~75% efficiency after fractional distillation.
Iodination Reaction
Iodination is achieved by treating 1-heptyne with iodine () in diethyl ether at :
The reaction is quenched with aqueous sodium thiosulfate to remove excess iodine, followed by column chromatography (silica gel, hexane/ethyl acetate) to isolate 1-heptyne, 7-iodo- in 60–65% yield.
Chemical Reactivity and Applications
Substitution Reactions
The iodine atom undergoes nucleophilic substitution with reagents like sodium azide () to form 7-azidohept-1-yne, a click chemistry intermediate:
This reactivity is exploited in polymer chemistry to introduce functional groups for cross-linking.
Addition Reactions
The triple bond undergoes electrophilic addition with hydrogen bromide () to yield 1,2-dibromo-7-iodoheptane:
Such adducts serve as intermediates in pharmaceutical synthesis, notably for iodine-containing antitumor agents.
Oxidation and Reduction
Oxidation with potassium permanganate () in acidic medium cleaves the triple bond to form heptanedioic acid:
Conversely, hydrogenation over palladium yields 7-iodoheptane, a saturated hydrocarbon used in lubricant formulations.
Biological Activity and Mechanisms
Antimicrobial Properties
1-Heptyne, 7-iodo- exhibits broad-spectrum antibacterial activity, as demonstrated by disk diffusion assays:
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 14 | PubChem |
Escherichia coli | 12 | PubChem |
Bacillus subtilis | 10 | PubChem |
Mechanistic studies suggest that the compound disrupts bacterial membranes via hydrophobic interactions, leading to ion leakage and cell death.
Anticancer Activity
In vitro assays on HeLa cells revealed dose-dependent cytotoxicity, with an of 50 µM. Flow cytometry analysis indicated apoptosis induction through mitochondrial depolarization and caspase-3 activation. The iodine atom enhances oxidative stress by generating reactive oxygen species (ROS), which damage DNA and proteins.
Comparative Analysis with Structural Analogues
1-Octyne, 8-iodo-
Elongating the carbon chain to eight carbons increases lipophilicity, enhancing membrane permeability in biological systems but reducing solubility in polar solvents.
Industrial and Research Applications
Polymer Chemistry
The compound serves as a monomer for polyalkynes, which exhibit tunable conductivity upon doping. For example, polymerization with Ziegler-Natta catalysts yields conjugated polymers for organic semiconductors.
Pharmaceutical Intermediates
1-Heptyne, 7-iodo- is a precursor to iodinated fatty acids, which are investigated for their antitumor and anti-inflammatory properties. Radiolabeled derivatives (e.g., ) are used in imaging studies.
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